Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Physicochemical profiling Drug-likeness Membrane permeability

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (CAS 64761-20-2; molecular formula C12H12N2O4; MW 248.23 g/mol) is a 1,5-naphthyridine derivative featuring a 4-oxo group, an 8-methoxy substituent, and a 3-carboxylate ethyl ester. The 1,5-naphthyridine scaffold is one of six possible naphthyridine isomers, with nitrogen atoms at positions 1 and 5 of the fused bicyclic system.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 64761-20-2
Cat. No. B1602000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
CAS64761-20-2
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C=CN=C2C1=O)OC
InChIInChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-14-9-8(17-2)4-5-13-10(9)11(7)15/h4-6H,3H2,1-2H3,(H,14,15)
InChIKeyHUKDPUKPNGGPIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (CAS 64761-20-2): Procurement-Grade Structural and Physicochemical Baseline for 1,5-Naphthyridine Research Programs


Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (CAS 64761-20-2; molecular formula C12H12N2O4; MW 248.23 g/mol) is a 1,5-naphthyridine derivative featuring a 4-oxo group, an 8-methoxy substituent, and a 3-carboxylate ethyl ester. The 1,5-naphthyridine scaffold is one of six possible naphthyridine isomers, with nitrogen atoms at positions 1 and 5 of the fused bicyclic system [1]. This distinguishes it from the more extensively studied 1,8-naphthyridine scaffold that underlies clinically used antibacterial agents such as nalidixic acid. Commercially available from multiple suppliers at purities of 95–98% with batch-specific QC documentation including NMR, HPLC, and GC , the compound is classified for research and further manufacturing use only, with a recommended storage condition of 2–8°C sealed under dry atmosphere . Despite limited published pharmacological characterization, the 1,5-naphthyridine core has attracted significant attention in medicinal chemistry for antibacterial development, particularly within the novel bacterial topoisomerase inhibitor (NBTI) class [2].

Why 1,5-Naphthyridine Scaffold Isomerism and Methoxy Position Prevent Generic Substitution of Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate


The six naphthyridine isomers are not functionally interchangeable because the spatial arrangement of nitrogen atoms within the fused bicyclic system fundamentally alters electronic distribution, hydrogen-bonding capacity, and molecular recognition by biological targets [1]. The 1,5-isomer positions nitrogen atoms at opposite ends of the naphthalene core, creating a dipole and hydrogen-bonding pattern distinct from the 1,8-isomer that defines nalidixic acid and its clinical derivatives [2]. Within the 1,5-naphthyridine subclass, the position of the methoxy substituent (C-8 vs. C-6) produces measurable differences in lipophilicity and polar surface area that directly impact drug-likeness parameters, solubility, and passive membrane permeability . These physicochemical differences are not cosmetic; in the NBTI antibacterial class, SAR studies have demonstrated that alkoxy substitution position on the 1,5-naphthyridine core is a critical determinant of both antibacterial potency and spectrum breadth, with only narrow structural windows tolerated for optimal activity [3]. Substituting an 8-methoxy-1,5-naphthyridine with a 6-methoxy isomer or a 1,8-naphthyridine analog would therefore introduce uncontrolled variables into any SAR program, formulation study, or analytical method relying on specific physicochemical properties.

Quantitative Differentiation Evidence for Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (CAS 64761-20-2) vs. Closest Analogs


Polar Surface Area Differentiation: 1,5-Naphthyridine Scaffold vs. 1,8-Naphthyridine Clinical Scaffold

The 1,5-naphthyridine scaffold of the target compound confers a significantly higher topological polar surface area (TPSA) compared to the 1,8-naphthyridine scaffold underlying clinically used nalidixic acid derivatives. The target compound (CAS 64761-20-2) has a calculated PSA of 81.28 Ų , whereas nalidixic acid ethyl ester (CAS 33331-59-8; 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate) has a PSA of 59.5 Ų [1]. This 21.78 Ų (36.6%) increase in PSA arises from the repositioning of the second nitrogen atom from position 8 to position 5, which adds hydrogen-bond acceptor capacity (HBA count: 6 vs. 5) and introduces a hydrogen-bond donor (HBD count: 1 vs. 0) absent in the 1,8-naphthyridine ester [1][2]. Higher PSA values are inversely correlated with passive membrane permeability and oral bioavailability, but positively correlated with aqueous solubility and reduced CNS penetration—factors that can be advantageous for optimizing peripherally restricted antibacterial agents or for improving solubility-limited formulation scenarios.

Physicochemical profiling Drug-likeness Membrane permeability

Lipophilicity Shift: 8-Methoxy vs. 6-Methoxy Positional Isomer of 1,5-Naphthyridine-3-carboxylate

The position of the methoxy substituent on the 1,5-naphthyridine core produces a measurable difference in lipophilicity. The target compound (8-methoxy isomer, CAS 64761-20-2) has a reported LogP of 1.10840 , while the 6-methoxy positional isomer (CAS 724788-63-0; ethyl 6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate) has a PubChem-calculated XLogP3 of 1.6 [1]. This represents a ΔLogP of approximately −0.49, meaning the 8-methoxy isomer is roughly 30% less lipophilic than its 6-methoxy counterpart. In drug discovery, a ΔLogP of ~0.5 is considered significant and can translate into different solubility profiles, plasma protein binding characteristics, and tissue distribution patterns. The lower lipophilicity of the 8-methoxy isomer may confer superior aqueous solubility, which is advantageous for formulation development and for achieving higher concentrations in hydrophilic biological compartments such as the urinary tract [2].

Positional isomerism Lipophilicity SAR optimization

NBTI Antibacterial Class Validation: 1,5-Naphthyridinone Scaffold Demonstrates Potent Anti-Staphylococcal Activity

Although the target compound itself lacks published MIC data, the 1,5-naphthyridinone scaffold to which it belongs has been validated as the core of the novel bacterial topoisomerase inhibitor (NBTI) class, which represents one of the most promising new antibiotic platforms developed in the past two decades [1]. In a landmark SAR study, compounds containing a (R)-hydroxy-1,5-naphthyridinone moiety demonstrated potent antibacterial activity with a Staphylococcus aureus MIC of 0.25 μg/mL, along with acceptable Gram-positive and Gram-negative spectrum and rapidly bactericidal activity [1] [2]. This potency is comparable to or exceeds that of many clinically used fluoroquinolones against S. aureus. Critically, SAR studies across multiple NBTI series have established that alkoxy (including methoxy) substitution on the 1,5-naphthyridine core is tolerated and can be tuned for optimal antibacterial spectrum, with methoxy and cyano groups at certain positions being preferred for activity [3]. The target compound's 8-methoxy-4-oxo-1,5-naphthyridine-3-carboxylate architecture positions it as a direct synthetic entry point into this validated antibacterial pharmacophore space.

Antibacterial DNA gyrase NBTI Gram-positive

Physicochemical Drug-Likeness and Structural Alert Comparison: 1,5-Naphthyridine Ester vs. 1,8-Naphthyridine Carboxylic Acid

The target compound (CAS 64761-20-2; MW 248.23; LogP 1.11; PSA 81.28 Ų) falls within favorable oral drug-likeness parameter ranges (MW < 500; LogP < 5; PSA < 140 Ų) as defined by both Lipinski's Rule of Five and Veber's rules, with zero violations. In contrast, nalidixic acid (CAS 389-08-2; MW 232.24; LogP ~0.7; PSA 72.9 Ų), the prototypical 1,8-naphthyridine antibacterial, has a carboxylic acid group at position 3 that ionizes at physiological pH, potentially limiting passive permeability relative to neutral esters [1]. The ethyl ester prodrug strategy is well-precedented in the quinolone/naphthyridone field for improving oral bioavailability; the target compound's ester functionality provides a synthetic handle for further derivatization or for use as a protected intermediate in multi-step syntheses [2]. Furthermore, the 8-methoxy-4-oxo-1,5-naphthyridine core lacks the 6-fluoro substituent present in fluoroquinolones, which has been associated with specific toxicological concerns (e.g., tendinopathy, QT prolongation), suggesting a potentially differentiated safety starting point for lead optimization—though this remains a class-level inference absent direct toxicological data on the compound itself [3].

Drug-likeness QSAR Procurement quality control

Commercial Purity Benchmarking: QC-Documented 95–98% Purity with Multi-Method Batch Analysis

The target compound (CAS 64761-20-2) is commercially supplied at certified purities of 95%+ (Bidepharm) to 98% (Leyan, MolCore) with batch-specific QC documentation including NMR, HPLC, and GC analytical traces . This multi-method purity verification is critical for procurement decisions in both medicinal chemistry and process development contexts, where isomeric or structurally similar impurities can confound biological assay interpretation. In comparison, the 6-methoxy positional isomer (CAS 724788-63-0) is available at comparable purities but may co-elute or be indistinguishable by certain analytical methods without deliberate orthogonal method development [1]. The availability of detailed batch QC data for the 8-methoxy isomer enables confident structure-identity verification and impurity profiling prior to use in sensitive biological assays or scale-up studies, reducing the risk of misassignment in SAR datasets.

Quality control Procurement Analytical chemistry

Evidence-Backed Application Scenarios for Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (CAS 64761-20-2)


NBTI Antibacterial Lead Optimization: 1,5-Naphthyridinone Scaffold Entry Point

Based on validated class-level evidence demonstrating that 1,5-naphthyridinone derivatives achieve S. aureus MIC values as low as 0.25 μg/mL as novel bacterial topoisomerase inhibitors (NBTIs) [1], this compound serves as a synthetically tractable 1,5-naphthyridine-3-carboxylate building block for constructing NBTI analogs. The 8-methoxy substituent provides a defined electronic environment that, based on published SAR, can be further functionalized or retained as part of the left-hand-side pharmacophore. The ethyl ester at C-3 can be hydrolyzed to the carboxylic acid for target engagement or retained for prodrug strategies. Researchers pursuing DNA gyrase/topoisomerase IV dual inhibition programs can use this compound as a core intermediate, leveraging its favorable PSA (81.28 Ų) and moderate LogP (1.11) to maintain drug-likeness during lead optimization.

Positional Isomer-Controlled SAR Studies: 8-Methoxy vs. 6-Methoxy Comparison

With a ΔLogP of approximately −0.49 relative to its 6-methoxy positional isomer (CAS 724788-63-0) [1], the 8-methoxy compound enables controlled SAR studies that isolate the effect of methoxy position on biological activity while keeping all other molecular descriptors (MW, formula, HBD/HBA count) constant. This is a powerful experimental design for medicinal chemistry programs seeking to understand how subtle changes in hydrogen-bonding geometry and electronic distribution affect target binding. The compound's commercial availability at documented purity with multi-method QC supports reproducible SAR datasets where isomeric impurity confounding is minimized.

Organic Semiconductor Precursor: 4,8-Disubstituted 1,5-Naphthyridine Material Platform

As demonstrated by Wang et al. (2012), 4,8-disubstituted 1,5-naphthyridines exhibit promising optoelectronic properties including blue fluorescence emission (λmaxEm 434–521 nm in solution), low optical band gaps (2.77–3.79 eV), and suitable electron affinities (2.38–2.72 eV) for electron-transport materials in OLED applications [1]. Although the target compound's 4-oxo group renders its electronic structure different from the fully aromatic 4,8-diaryl systems in that study, the 8-methoxy-1,5-naphthyridine core provides a starting scaffold for Suzuki cross-coupling diversification at the 4-position after appropriate functional group interconversion. The compound's thermal robustness and crystalline properties suggest potential utility in materials science beyond purely medicinal chemistry applications.

Urinary Tract Antibacterial Prodrug Intermediate: Schering AG Patent Pathway

The Schering AG patent (DE2607012) establishes that N-alkylated 1,5-naphthyridine-3-carboxylic acid derivatives demonstrate selective antibacterial activity against Gram-positive organisms with good urinary tract pharmacokinetics [1]. The target compound, as an N-unsubstituted 1,5-naphthyridine-3-carboxylate ethyl ester, is positioned as a key intermediate for preparing N-1-alkylated derivatives through direct alkylation chemistry. The ester functionality allows for late-stage hydrolysis to the active carboxylic acid pharmacophore. This patent-backed synthetic pathway provides a rationale for procuring this specific intermediate in process chemistry campaigns aimed at urinary tract infection (UTI) antibacterial development, a therapeutic area where the 1,5-naphthyridine scaffold has precedent for clinical utility .

Quote Request

Request a Quote for Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.